molecular formula C13H21NO4 B6152340 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid CAS No. 2172162-50-2

5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid

Cat. No. B6152340
CAS RN: 2172162-50-2
M. Wt: 255.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid” is a complex organic molecule. It has a molecular weight of 255.31 . The compound is a powder at room temperature . The IUPAC name for this compound is 5-(tert-butoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-9(10(15)16)7-13(14)5-4-6-13/h9H,4-8H2,1-3H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 255.31 . The IUPAC name for this compound is 5-(tert-butoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid involves the protection of the amine group, followed by the formation of the spirocyclic ring and subsequent deprotection of the amine group to yield the final product.", "Starting Materials": [ "5-aminopentanoic acid", "tert-butyl chloroformate", "triethylamine", "1,3-propanedithiol", "sodium hydride", "ethyl acetate", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate and triethylamine to yield N-tert-butoxycarbonyl-5-aminopentanoic acid", "Formation of the spirocyclic ring by reaction of N-tert-butoxycarbonyl-5-aminopentanoic acid with 1,3-propanedithiol and sodium hydride in ethyl acetate", "Deprotection of the amine group by treatment with hydrochloric acid in water to yield 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid" ] }

CAS RN

2172162-50-2

Product Name

5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid

Molecular Formula

C13H21NO4

Molecular Weight

255.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.